

In-Depth Technical Guide: 2-Amino-2,3-dimethylbutanenitrile

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Compound of Interest

Compound Name: 1,1,2-Tribromoethane

Cat. No.: B1583406

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CAS Number: 13893-53-3

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Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and toxicological profile of 2-Amino-2,3-dimethylbutanenitrile (CAS RN 13893-53-3). This compound is a key intermediate in the synthesis of imidazolinone herbicides. [1][2] Its toxicological properties are of significant interest due to potential occupational and environmental exposure. This document includes detailed summaries of its physicochemical characteristics, a thorough hazard assessment based on GHS classifications, and an exploration of its mechanisms of action, including its role as a precursor to acetolactate synthase inhibitors and the potential for cyanide-related toxicity. Experimental protocols for key toxicological assays are provided, along with visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

2-Amino-2,3-dimethylbutanenitrile is a colorless to light yellow oily liquid.[1][3] It is slightly soluble in water and miscible with organic solvents like ether and ethanol.[1]

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ N ₂	[4]
Molecular Weight	112.17 g/mol	[4]
CAS Number	13893-53-3	[4]
Appearance	Colorless to light yellow liquid	[3][5]
Boiling Point	165.7 °C at 1013.25 hPa	[6]
Flash Point	65.5 °C at 1013 hPa	[6]
Density	0.896 ± 0.06 g/cm ³ (Predicted)	[5]
Vapor Pressure	1.26 mmHg at 25°C	[5][7]
Water Solubility	Slightly soluble	[1]
pKa	5.18 ± 0.25 (Predicted)	[8]
LogP	0.7 at 23°C and pH 6.1-10.5	[1]

Hazards and GHS Classification

2-Amino-2,3-dimethylbutanenitrile is classified as a highly toxic substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation.[4]
[6] It is also very toxic to aquatic life with long-lasting effects.[4]

Hazard Class	GHS Classification	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 3	ТОКСИЧНОСТЬ	Danger	H301: Toxic if swallowed
Acute Toxicity, Dermal	Category 1	ТОКСИЧНОСТЬ	Danger	H310: Fatal in contact with skin
Acute Toxicity, Inhalation	Category 1	ТОКСИЧНОСТЬ	Danger	H330: Fatal if inhaled
Hazardous to the Aquatic Environment, Acute Hazard	Category 1	Окружающая среда	Warning	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard	Category 1	Окружающая среда	Warning	H410: Very toxic to aquatic life with long lasting effects

Data sourced from aggregated GHS information provided by multiple companies to the ECHA C&L Inventory.[\[4\]](#)

Toxicological Profile

The toxicity of 2-Amino-2,3-dimethylbutanenitrile is significant, with low LD50 and LC50 values. A notable aspect of its toxicity is the potential to release cyanide, leading to histotoxic hypoxia.

[\[3\]](#)

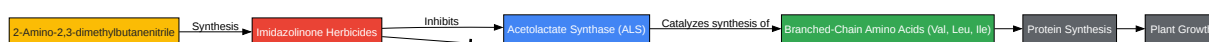
Endpoint	Species	Route	Value	Reference
LD50	Rat (male)	Oral	83 mg/kg bw	[6]
LD50	Rabbit (male)	Dermal	23 mg/kg bw	[6]
LC50	Rat (male/female)	Inhalation	73 ppm	[6]
LC50 (96h)	Lepomis macrochirus (Bluegill sunfish)	Aquatic	0.75 mg/L	[6]
EC50 (48h)	Daphnia magna (Water flea)	Aquatic	6.9 mg/L	[6]
NOEC (96h)	Pseudokirchnerie lla subcapitata (Green algae)	Aquatic	0.1 mg/L	[6]

Mechanism of Action and Signaling Pathways

The biological effects of 2-Amino-2,3-dimethylbutanenitrile are primarily understood through its role as a precursor to imidazolinone herbicides and its potential to metabolically release cyanide.

Inhibition of Acetolactate Synthase (ALS)

2-Amino-2,3-dimethylbutanenitrile is a key intermediate in the synthesis of imidazolinone herbicides.[1][2] These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][9] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[9][10] By blocking this enzyme, the synthesis of these essential amino acids is halted, leading to a cessation of protein synthesis, inhibition of cell division, and ultimately, plant death.[10]

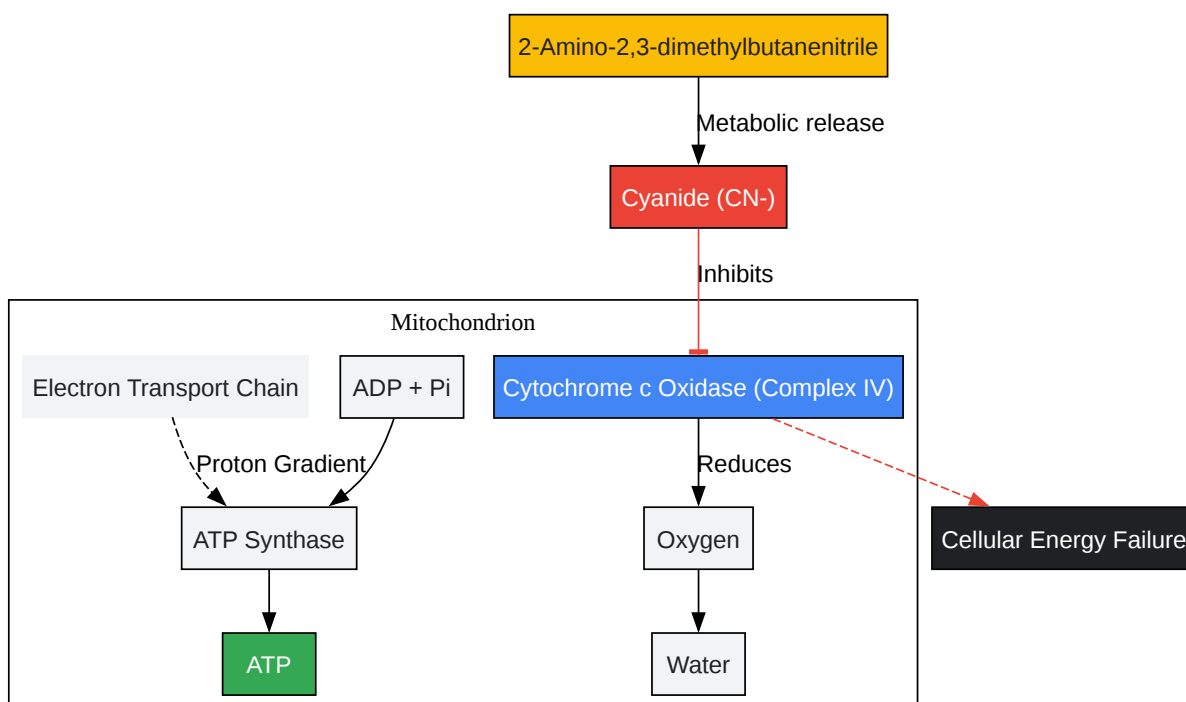


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Figure 1: Mechanism of action of imidazolinone herbicides derived from 2-Amino-2,3-dimethylbutanenitrile.

Cyanide Toxicity Pathway

A significant toxicological concern with 2-Amino-2,3-dimethylbutanenitrile is its potential to release cyanide (HCN) through metabolic processes or thermal decomposition.[3] Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[11][12] By binding to the ferric iron (Fe^{3+}) in cytochrome a_3 , cyanide blocks the transfer of electrons to oxygen, thereby halting aerobic respiration and leading to a rapid depletion of ATP.[12][13] This "histotoxic hypoxia" results in cellular energy failure and can lead to severe systemic effects, including neurotoxicity and cardiac arrest.[11][13]



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Figure 2: Signaling pathway of cyanide toxicity resulting from metabolic release from 2-Amino-2,3-dimethylbutanenitrile.

Experimental Protocols

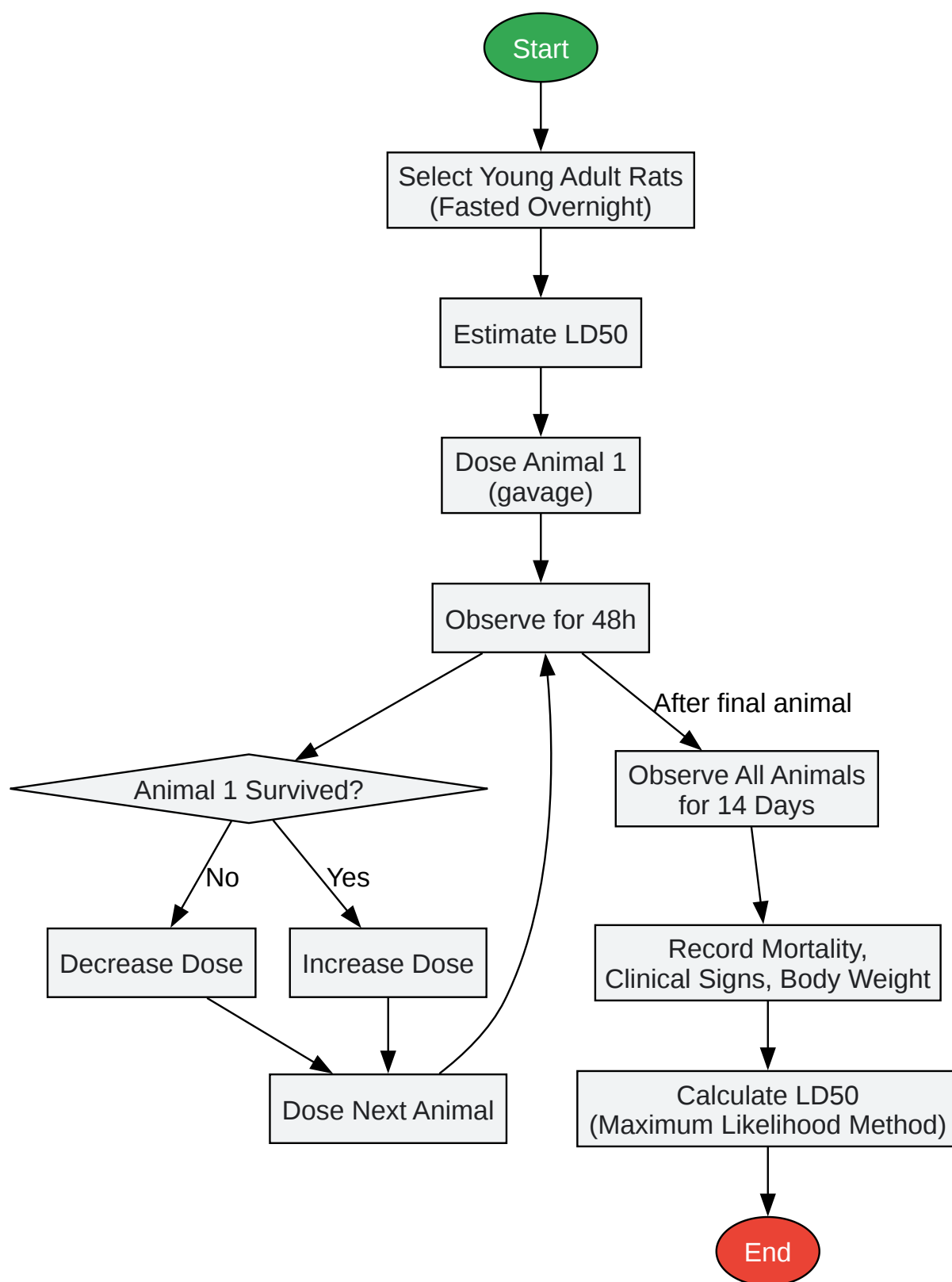
The following are generalized protocols for key toxicological studies based on OECD guidelines. Specific experimental parameters may vary.

Acute Oral Toxicity (OECD 425)

Objective: To determine the median lethal dose (LD50) following a single oral administration.

Methodology:

- Animal Model: Young adult rats (female preferred), fasted overnight prior to dosing.[14]
- Dose Administration: The test substance is administered by gavage using a stomach tube. Dosing is sequential, with a single animal dosed at a time, typically at 48-hour intervals.[14]
- Dose Selection: The initial dose is selected based on a preliminary estimate of the LD50. Subsequent doses are adjusted up or down based on the survival of the previous animal.[14]
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]
- Endpoint: The LD50 is calculated using the maximum likelihood method.[14]



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Figure 3: Experimental workflow for an acute oral toxicity study (OECD 425).

Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute toxicity following a single dermal application.

Methodology:

- **Animal Model:** Adult rats, rabbits, or guinea pigs with healthy, intact skin. The fur on the dorsal area is clipped 24 hours before the test.[\[15\]](#)[\[16\]](#)
- **Test Substance Application:** The substance is applied uniformly over a shaved area (at least 10% of the body surface) and held in place with a porous gauze dressing for 24 hours.[\[17\]](#)
- **Dose Levels:** A fixed-dose procedure is used, with a starting dose selected based on available data.[\[16\]](#)
- **Observation:** Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the application site is also evaluated.[\[16\]](#)
- **Endpoint:** Determination of the dose at which no more than one death occurs or no evident toxicity is observed, allowing for GHS classification.[\[16\]](#)

Acute Inhalation Toxicity (OECD 436)

Objective: To assess the toxicity following a short-term inhalation exposure.

Methodology:

- **Animal Model:** Young adult rats are the preferred species.[\[18\]](#)
- **Exposure:** Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration of 4 hours.[\[18\]](#)
- **Concentration Levels:** A stepwise procedure with pre-defined concentration levels corresponding to GHS categories is used.[\[18\]](#)
- **Observation:** Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-exposure.[\[18\]](#)

- Endpoint: The outcome at each step (mortality or no mortality) determines the next concentration to be tested, leading to a GHS classification.[18]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in strains of *Salmonella typhimurium* and/or *Escherichia coli*.

Methodology:

- Test Strains: Histidine-dependent strains of *S. typhimurium* or tryptophan-dependent strains of *E. coli* are used.[19][20]
- Exposure: Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[21]
- Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.[20]
- Incubation: Plates are incubated for 48-72 hours.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[19]

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

- Cell Cultures: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are used.[6][8]
- Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[22]

- Metaphase Arrest: After exposure, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.[22]
- Harvesting and Staining: Cells are harvested, fixed, and stained.
- Analysis: Chromosomes are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a clastogenic effect.[22]

Synthesis

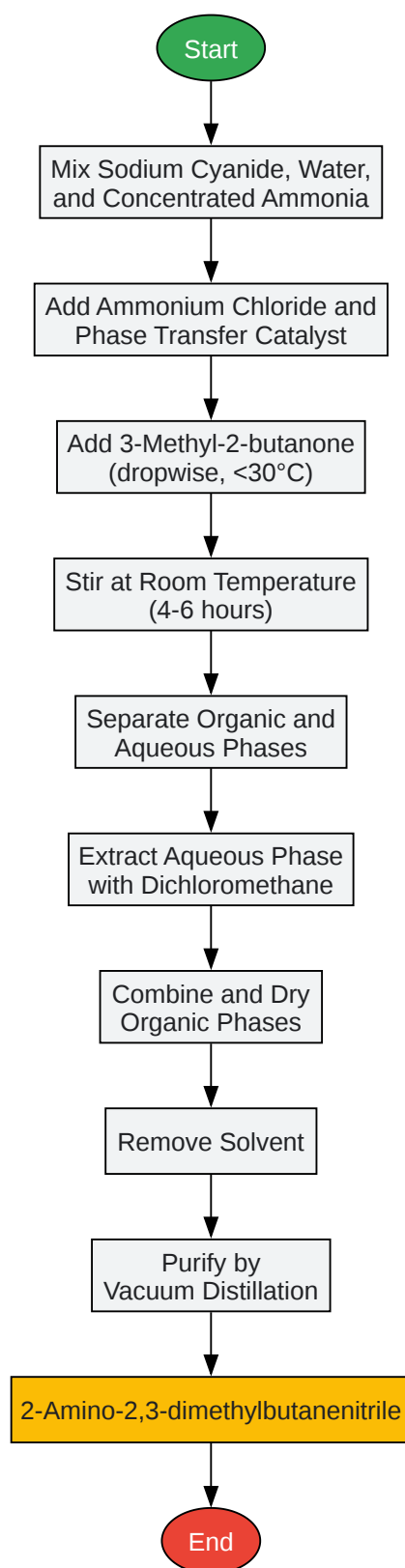
A common method for the synthesis of 2-Amino-2,3-dimethylbutanenitrile is a variation of the Strecker synthesis.[21]

Reaction Scheme:

3-Methyl-2-butanone + Ammonium Chloride + Sodium Cyanide → 2-Amino-2,3-dimethylbutanenitrile

General Protocol:

- Sodium cyanide, water, and concentrated ammonia are combined and stirred until the sodium cyanide is dissolved.
- Ammonium chloride and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) are added.
- 3-Methyl-2-butanone (methyl isopropyl ketone) is added dropwise while maintaining the temperature below 30°C.
- The mixture is stirred at room temperature for 4-6 hours.
- The organic phase is separated, and the aqueous phase is extracted with a solvent like dichloromethane.
- The combined organic phases are dried and the solvent is removed.
- The final product is purified by vacuum distillation.[2][5]



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Figure 4: General workflow for the synthesis of 2-Amino-2,3-dimethylbutanenitrile.

Conclusion

2-Amino-2,3-dimethylbutanenitrile is a chemical intermediate with significant industrial use, particularly in the agrochemical sector. Its high acute toxicity via oral, dermal, and inhalation routes necessitates stringent safety protocols during handling and use. The primary mechanisms of its biological activity and toxicity are linked to its role as a precursor to ALS-inhibiting herbicides and the potential for metabolic release of cyanide, which disrupts cellular respiration. A thorough understanding of its properties and hazards, as outlined in this guide, is crucial for ensuring the safety of researchers and workers and for mitigating environmental risks.

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